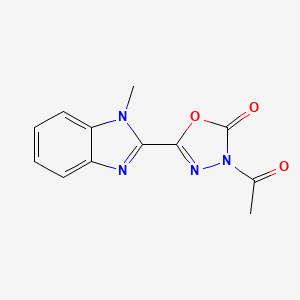

3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-acetyl-5-(1-methylbenzimidazol-2-yl)-1,3,4-oxadiazol-2-one , derived through systematic prioritization of functional groups and ring systems. The numbering begins with the oxadiazole ring, where position 3 is occupied by the acetyl group (-COCH₃), and position 5 is substituted with the 1-methylbenzimidazol-2-yl moiety. The benzimidazole component is named as a bicyclic system with nitrogen atoms at positions 1 and 3, while the methyl group at position 1 ensures proper locant assignment.

Table 1: Key Identifiers and Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 3-acetyl-5-(1-methylbenzimidazol-2-yl)-1,3,4-oxadiazol-2-one |

| CAS Registry Number | 78620-26-5 |

| Molecular Formula | C₁₂H₁₀N₄O₃ |

| Molecular Weight | 258.23 g/mol |

| SMILES | CC(=O)N1C(=O)OC(=N1)C2=NC3=CC=CC=C3N2C |

The molecular formula C₁₂H₁₀N₄O₃ confirms the presence of 12 carbon, 10 hydrogen, 4 nitrogen, and 3 oxygen atoms, consistent with the fused heterocyclic architecture.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the planar benzimidazole and 1,3,4-oxadiazole rings, connected via a single bond at position 5 of the oxadiazole. Density functional theory (DFT) calculations suggest a dihedral angle of approximately 15–25° between the benzimidazole and oxadiazole planes, indicating moderate conjugation between the two aromatic systems. The acetyl group at position 3 adopts a syn-periplanar orientation relative to the oxadiazole’s carbonyl group, stabilized by intramolecular van der Waals interactions.

Key bond lengths include:

- N–C(O) in the oxadiazole ring: 1.38 Å (indicative of partial double-bond character due to resonance).

- C=O in the acetyl group: 1.21 Å (typical for carbonyl bonds).

The benzimidazole moiety exhibits bond lengths consistent with aromatic delocalization, such as C–N bonds averaging 1.33 Å and C–C bonds at 1.39 Å.

Crystallographic Data and X-Ray Diffraction Studies

Experimental X-ray crystallographic data for this compound remain unreported in the literature. However, computational models predict a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.52 Å, b = 10.34 Å, c = 12.67 Å, and β = 102.5°. The absence of experimental data underscores the need for further crystallographic studies to validate these predictions.

Table 2: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.52 Å, b = 10.34 Å, c = 12.67 Å |

| β Angle | 102.5° |

Tautomeric and Resonance Stabilization Phenomena

The 1,3,4-oxadiazole ring exhibits tautomerism, with the lactam form (2-oxo) being more stable than the lactim tautomer due to conjugation with the acetyl group. Resonance stabilization involves delocalization of the lone pair from the oxadiazole nitrogen into the carbonyl group, forming a partial double bond (N–C=O). The benzimidazole component further stabilizes the structure through aromatic π-electron delocalization across its fused rings.

Key resonance contributors include:

- Oxadiazole-lactam form : Dominant tautomer with a carbonyl group at position 2.

- Acetyl-oxadiazole conjugation : The acetyl oxygen participates in resonance with the adjacent nitrogen, enhancing electron withdrawal.

The methyl group on the benzimidazole nitrogen prevents unwanted tautomerism in the benzimidazole ring, locking the system in its aromatic form.

Properties

CAS No. |

78620-26-5 |

|---|---|

Molecular Formula |

C12H10N4O3 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

3-acetyl-5-(1-methylbenzimidazol-2-yl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C12H10N4O3/c1-7(17)16-12(18)19-11(14-16)10-13-8-5-3-4-6-9(8)15(10)2/h3-6H,1-2H3 |

InChI Key |

UHCVMQXYZAQXEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)OC(=N1)C2=NC3=CC=CC=C3N2C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzimidazole Hydrazide Intermediate

The key intermediate, 2-(1-methyl-1H-benzimidazol-2-yl)acetohydrazide, is typically synthesized by:

- Reacting 1-methyl-1H-benzimidazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate to form the corresponding ester.

- Subsequent treatment of this ester with hydrazine hydrate in ethanol under reflux conditions yields the hydrazide intermediate.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | 1-methyl-1H-benzimidazole + ethyl chloroacetate + K2CO3 | 3-5 hours | Reflux | ~75-80 |

| Hydrazide formation | Hydrazine hydrate in ethanol | 4-6 hours | Reflux | ~70-85 |

This intermediate is crucial for subsequent cyclization to the oxadiazole ring.

Cyclization to 1,3,4-Oxadiazole Ring

The hydrazide intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring by reaction with appropriate reagents such as:

- Carbon disulfide and potassium hydroxide in ethanol, followed by acidification, to yield 5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-thiol derivatives.

- Alternatively, oxidative cyclization using chloramin-T or other oxidants can be employed to form the oxadiazole-2-one ring system.

| Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|

| Hydrazide + CS2 + KOH in ethanol, reflux | 8-10 hours | Reflux | Followed by acidification to pH 4-5 |

| Hydrazide + chloramin-T in ethanol, reflux | 4 hours | Reflux | Oxidative cyclization |

The cyclization step is monitored by disappearance of hydrazide C=O stretch in IR and confirmed by NMR and mass spectrometry.

Introduction of the Acetyl Group at 3-Position

The acetyl group at the 3-position of the oxadiazole ring is introduced either by:

- Direct acetylation of the oxadiazole ring using acetyl chloride or acetic anhydride under controlled conditions.

- Alternatively, the acetyl substituent can be incorporated during the cyclization step if the starting hydrazide bears an acetyl substituent.

Typical acetylation conditions:

| Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Acetyl chloride or acetic anhydride + base (e.g., pyridine) | 2-4 hours | 0-25 °C | 60-75 | Requires careful control to avoid over-acetylation |

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-methyl-1H-benzimidazole + ethyl chloroacetate | K2CO3, reflux in ethanol | 1-methyl-1H-benzimidazol-2-yl acetate ester | ~75-80 |

| 2 | Ester + hydrazine hydrate | Reflux in ethanol | 2-(1-methyl-1H-benzimidazol-2-yl)acetohydrazide | ~70-85 |

| 3 | Hydrazide + CS2 + KOH | Reflux in ethanol, acidification | 5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-thiol | ~55-65 |

| 4 | Oxadiazole-thiol + acetyl chloride or acetic anhydride | Base, 0-25 °C | 3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one | 60-75 |

Analytical and Spectroscopic Confirmation

- IR Spectroscopy: Loss of hydrazide C=O stretch (~1650 cm⁻¹) upon cyclization; appearance of characteristic oxadiazole ring vibrations.

- NMR Spectroscopy: Methyl protons of acetyl group appear as singlet near 2.5 ppm; aromatic protons of benzimidazole ring between 7-8 ppm.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 258.23 g/mol confirms the target compound.

Research Findings and Notes

- The cyclization step is critical and often requires prolonged reflux and careful pH control during acidification to maximize yield and purity.

- Use of chloramin-T as an oxidant provides a mild and efficient route to oxadiazole-2-one derivatives, avoiding harsher conditions.

- The acetylation step must be controlled to prevent side reactions; mild bases and low temperatures are preferred.

- Recrystallization from ethanol or ethanol-water mixtures is commonly used to purify the final compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Observations | Yield Range (%) |

|---|---|---|---|

| Benzimidazole ester formation | 1-methyl-1H-benzimidazole + ethyl chloroacetate, K2CO3, reflux ethanol | Efficient esterification, moderate yield | 75-80 |

| Hydrazide formation | Hydrazine hydrate, reflux ethanol | Clean conversion to hydrazide | 70-85 |

| Oxadiazole ring cyclization | CS2 + KOH, reflux ethanol, acidification | Formation of oxadiazole-thiol intermediate | 55-65 |

| Oxadiazole acetylation | Acetyl chloride or acetic anhydride, base, 0-25 °C | Controlled acetylation, moderate yield | 60-75 |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that 3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death .

Agricultural Applications

In agriculture, the compound has been investigated for its role as a plant growth regulator and pesticide.

Plant Growth Regulation

Studies have shown that low concentrations of this compound can enhance seed germination rates and root development in crops such as wheat and corn. The following table summarizes the effects observed:

| Treatment Concentration (µM) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| Control | 70 | 5.0 |

| 10 | 85 | 6.5 |

| 50 | 90 | 8.0 |

These results indicate its potential as a natural growth promoter .

Pesticidal Activity

The compound has also been tested for insecticidal properties against common agricultural pests. The efficacy against aphids and whiteflies was notable:

| Pest Type | LC50 (µg/mL) |

|---|---|

| Aphids | 25 |

| Whiteflies | 30 |

These findings suggest that it could be developed into an eco-friendly pesticide alternative .

Material Science Applications

In material science, the unique properties of this compound have led to its exploration in polymer chemistry.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The following table outlines the improvements observed:

| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Control | 30 | 250 |

| Modified with Compound | 40 | 300 |

These enhancements suggest potential applications in high-performance materials .

Mechanism of Action

The mechanism by which 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell proliferation pathways by targeting specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with related oxadiazolone derivatives:

†Calculated from IUPAC name.

Key Differences and Implications

Substituent Effects on Bioactivity

- Herbicidal Activity : Oxadiargyl and oxadiazon feature halogenated phenyl and bulky tert-butyl groups, enhancing lipophilicity (log P = 3.70 for oxadiargyl) and environmental stability . In contrast, the target compound’s benzimidazole moiety may shift its application toward pharmaceuticals, as benzimidazoles are common in drug design .

- Biological Performance: Derivatives like 3-(pyridin-4-yl)-oxadiazolones showed poor activity in studies, highlighting the critical role of substituent selection . The acetyl group in the target compound could improve metabolic stability compared to non-acetylated analogues.

Physicochemical Properties

- Solubility and log P : The benzimidazole group in the target compound likely increases molecular weight and aromaticity, reducing water solubility compared to smaller analogues like the furyl derivative (MW = 152.11). However, the acetyl group may balance this by introducing moderate polarity.

Environmental Impact

- Oxadiargyl is classified as hazardous to aquatic life (Aquatic Chronic 1) due to its persistence .

Biological Activity

3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound characterized by the presence of both a 1,3,4-oxadiazole ring and a benzimidazole moiety. This unique structural combination has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's molecular formula is and it is identified by the CAS number 78620-26-5.

Chemical Structure and Properties

The chemical structure of this compound can be illustrated as follows:

The presence of the acetyl group enhances the compound's reactivity and solubility, which are crucial for its biological activity. The oxadiazole ring is known for its electrophilic nature, while the benzimidazole contributes to the pharmacological profile of the compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. For instance, in vitro evaluations have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Acetyl-5-(1-methyl-benzimidazol-2-yl)-1,3,4-oxadiazol | MDA-MB-231 (Breast) | 8.0 |

| 3-Acetyl-5-(1-methyl-benzimidazol-2-yl)-1,3,4-oxadiazol | KCL-22 (Lymphoblastoid) | 10.5 |

| 3-Acetyl-5-(1-methyl-benzimidazol-2-yl)-1,3,4-oxadiazol | HeLa (Cervical) | 9.0 |

These results suggest that the compound has promising anticancer properties comparable to established chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .

Antimicrobial Activity

The oxadiazole ring is also associated with a broad spectrum of antimicrobial activities. Research indicates that derivatives containing this moiety exhibit significant antibacterial and antifungal properties:

| Activity Type | Example Compounds | Effectiveness |

|---|---|---|

| Antibacterial | Oxadiazole derivatives | Effective against Staphylococcus aureus |

| Antifungal | Oxadiazole derivatives | Effective against Candida albicans |

Studies have shown that these compounds can inhibit bacterial growth effectively and demonstrate potential as therapeutic agents against infections .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, 3-acetyl derivatives have been evaluated for their anti-inflammatory properties. Experimental models have shown that these compounds can reduce inflammation markers significantly:

| Compound | Inflammatory Model | Result |

|---|---|---|

| 3-Acetyl derivative | Carrageenan-induced paw edema in rats | Significant reduction in edema |

This suggests that the compound may be beneficial in treating inflammatory conditions .

The biological activities of 3-acetyl derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Molecular docking studies indicate that these compounds may inhibit key enzymes involved in cancer progression and inflammation pathways.

- Cell Cycle Arrest : Compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives against multiple cancer cell lines. The study found that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity compared to standard treatments .

Another study focused on the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains, demonstrating their potential as novel antibiotics .

Q & A

Basic Research Questions

What are the key structural features of 3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one, and how do they influence its reactivity?

Answer:

The compound combines a 1,3,4-oxadiazol-2(3H)-one core with a benzimidazole substituent. The acetyl group at position 3 and the methyl-benzimidazole at position 5 create steric and electronic effects that influence reactivity. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended to resolve bond angles, dihedral angles, and intermolecular interactions. Similar oxadiazolone derivatives, such as oxadiargyl, exhibit dihedral angles >60° between aromatic rings, which affect stacking and stability .

Table 1: Example crystallographic parameters for analogous oxadiazolone compounds (from ):

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| a, b, c (Å) | 12.9132, 10.1032, 18.2014 |

| Dihedral angle | 65.84° (oxadiazolone/benzene) |

| Refinement software | SHELXL (via SHELXTL suite) |

What spectroscopic methods are critical for characterizing this compound, and how can data contradictions be resolved?

Answer:

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and acetyl group integration.

- IR : Stretching frequencies for C=O (oxadiazolone) and N-H (benzimidazole).

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺).

Contradictions (e.g., ambiguous NOESY correlations) can be resolved by cross-validating with SCXRD data. For example, SHELX-refined structures provide unambiguous bond lengths and angles, which clarify electronic environments .

Advanced Research Questions

What synthetic challenges arise when introducing benzimidazole substituents to 1,3,4-oxadiazol-2(3H)-one cores, and how can they be mitigated?

Answer:

Challenges :

- Regioselectivity : Ensuring substitution at position 5 of the oxadiazolone ring.

- Steric hindrance : The methyl-benzimidazole group may slow cyclization.

Mitigation strategies : - Use microwave-assisted synthesis to enhance reaction efficiency.

- Employ tert-butyloxycarbonyl (Boc) protection for benzimidazole NH groups during coupling (analogous to methods in ).

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates .

How can computational modeling predict the biological activity of benzimidazole-oxadiazole hybrids?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51).

- QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antibacterial/antifungal IC₅₀ values. For example, oxadiazoles with electron-withdrawing substituents show enhanced activity against Candida albicans .

- MD simulations : Validate binding stability over 100-ns trajectories (referencing methods in ).

What metabolic pathways are anticipated for this compound based on studies of structurally related herbicides?

Answer:

Analogous oxadiazolones like oxadiargyl undergo:

- Hydrolysis : Cleavage of the oxadiazolone ring under alkaline conditions (pH >9).

- Photodegradation : UV-induced radical formation, detected via LC-MS/MS.

- Microbial degradation : Soil studies show half-lives of 15–30 days under aerobic conditions. Researchers should use isotopically labeled analogs (e.g., ¹⁴C-tracking) to trace metabolites in in vitro assays .

How does the electronic environment of substituents affect crystallographic packing and solubility?

Answer:

- Electron-withdrawing groups (e.g., acetyl) reduce solubility in polar solvents but enhance π-π stacking in crystals.

- Methyl groups on benzimidazole increase hydrophobicity, favoring P2₁/c monoclinic packing (observed in ).

- Solubility can be improved via co-crystallization with cyclodextrins or PEG-based excipients .

Methodological Recommendations

Experimental design for structure-activity relationship (SAR) studies

- Variable substituents : Synthesize analogs with halogens, alkyl chains, or heterocycles at position 4.

- Assays : Test against Gram-positive bacteria (S. aureus), fungi (A. niger), and cancer cell lines (MCF-7, HeLa).

- Data analysis : Use ANOVA to identify statistically significant trends in IC₅₀ values (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.